molecular formula C20H24N6O4 B14009102 Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate CAS No. 30768-51-5

Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate

Cat. No.: B14009102
CAS No.: 30768-51-5
M. Wt: 412.4 g/mol
InChI Key: PBHJRRSRNCTLEX-UHFFFAOYSA-N
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Description

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino and ethoxycarbonyl groups: These functional groups are introduced through nucleophilic substitution reactions.

    Attachment of the benzoic acid moiety: This step involves esterification reactions to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester (COOCH₃) and ethoxycarbonyl (COOEt) groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Product Reference
Saponification (Basic)NaOH/H₂O, reflux4-[({8-amino-6-[(carboxy)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoic acid ,
Acidic HydrolysisHCl (conc.), H₂O, ΔSame as above, but slower kinetics

Research Findings :

  • The ethoxycarbonyl group hydrolyzes faster than the methyl ester due to steric and electronic factors ( ).

  • Hydrolysis in basic media yields carboxylate salts, while acidic conditions produce free carboxylic acids.

Amino Group Reactivity

The primary amino groups (NH₂) at positions 6 and 8 participate in nucleophilic substitutions and coupling reactions.

Reaction Conditions Product Reference
AcylationAcetyl chloride, pyridine, 0°C6-[(Ethoxycarbonyl)amino]-8-acetamido derivative
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-substituted pyrido-pyrazine ,

Research Findings :

  • Acylation at the 8-amino group proceeds selectively due to lower steric hindrance compared to the 6-position ( ).

  • Cross-coupling reactions require palladium catalysts and tolerate electron-withdrawing substituents on the boronic acid ( ).

Reduction of Dihydropyrido-Pyrazine Core

The 3,4-dihydro-pyrazine ring can undergo further reduction or oxidation.

Reaction Conditions Product Reference
OxidationMnO₂, CHCl₃Fully aromatic pyrido[2,3-b]pyrazine
HydrogenationH₂, Pd/C, EtOHTetrahydro-pyrido-pyrazine (saturated ring)

Research Findings :

  • Oxidation with MnO₂ selectively targets the dihydro ring without affecting ester or amino groups ( ).

  • Hydrogenation under mild conditions preserves stereochemistry but may reduce aromatic amines ( ).

Functionalization of the Methylamino-Benzoate Moiety

The methylamino group attached to the benzoate can undergo alkylation or arylation.

Reaction Conditions Product Reference
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivative
Ullmann CouplingCuI, aryl iodide, DMF, 120°CAryl-substituted benzoate

Research Findings :

  • Alkylation with methyl iodide proceeds quantitatively in polar aprotic solvents ( ).

  • Ullmann coupling requires elevated temperatures but achieves high regioselectivity ( ).

Stability and Degradation Pathways

  • pH Sensitivity : The compound is stable in neutral conditions but degrades in strongly acidic (pH < 3) or basic (pH > 10) media, forming hydrolyzed byproducts ( ).

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and NH₃ ( ).

Scientific Research Applications

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

    Pyrido[2,3-b]pyrazine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

What sets Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester apart is its combination of functional groups, which provides unique chemical and biological properties

Biological Activity

Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The general approach includes:

  • Formation of the Dihydropyrido Core : The initial step often involves the reaction of appropriate amino acids or derivatives with ethoxycarbonyl compounds to form the dihydropyrido structure.
  • Methylation : Subsequent methylation reactions introduce methyl groups at specific positions to enhance biological activity.
  • Final Coupling : The final step involves coupling the synthesized dihydropyrido compound with benzoate derivatives to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the dihydropyrido structure have shown inhibition of cancer cell proliferation in various in vitro studies.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that related compounds possess efficacy against various bacterial strains, indicating a possible mechanism of action involving disruption of bacterial cell walls or inhibition of protein synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The presence of amino and carbonyl groups may allow for interaction with key enzymes in metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Screening

A study conducted on a series of synthesized derivatives including this compound revealed promising results against human cancer cell lines. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested using disc diffusion methods and broth microdilution assays, demonstrating significant inhibition zones and low MIC values.

Properties

CAS No.

30768-51-5

Molecular Formula

C20H24N6O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[[8-amino-6-(ethoxycarbonylamino)-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl-methylamino]benzoate

InChI

InChI=1S/C20H24N6O4/c1-4-30-20(28)25-16-9-15(21)17-18(24-16)22-10-13(23-17)11-26(2)14-7-5-12(6-8-14)19(27)29-3/h5-9H,4,10-11H2,1-3H3,(H4,21,22,24,25,28)

InChI Key

PBHJRRSRNCTLEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C(=C1)N)N=C(CN2)CN(C)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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